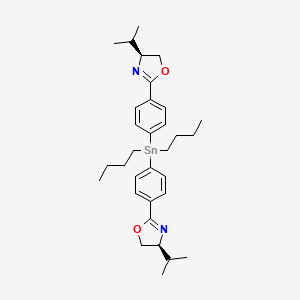
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to organic groups. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with two butyl groups and two phenyl groups substituted with oxazoline rings.
Preparation Methods
The synthesis of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane typically involves the reaction of dibutyltin dichloride with the corresponding oxazoline-substituted phenyl lithium reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The butyl and phenyl groups can be substituted with other organic groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly for its potential anticancer activity.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The oxazoline rings and tin center play crucial roles in binding to these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes.
Comparison with Similar Compounds
Compared to other organotin compounds, Dibutylbis(4-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)stannane is unique due to its specific substitution pattern and the presence of oxazoline rings. Similar compounds include:
Dibutyltin dichloride: A simpler organotin compound used in similar applications but lacks the oxazoline rings.
Tributyltin oxide: Known for its potent biocidal properties but has different structural features.
Tetraphenyltin: Another organotin compound with phenyl groups but without the oxazoline substitution.
Properties
Molecular Formula |
C32H46N2O2Sn |
|---|---|
Molecular Weight |
609.4 g/mol |
IUPAC Name |
dibutyl-bis[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2C4H9.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;2*1-3-4-2;/h2*4-7,9,11H,8H2,1-2H3;2*1,3-4H2,2H3;/t2*11-;;;/m11.../s1 |
InChI Key |
ZJGCBOIHIZGUFO-WYGNBYAASA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=N[C@H](CO2)C(C)C)C3=CC=C(C=C3)C4=N[C@H](CO4)C(C)C |
Canonical SMILES |
CCCC[Sn](CCCC)(C1=CC=C(C=C1)C2=NC(CO2)C(C)C)C3=CC=C(C=C3)C4=NC(CO4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















